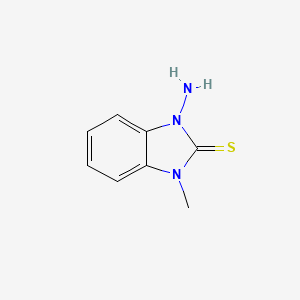![molecular formula C13H10F3N5O B14271074 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- CAS No. 168098-96-2](/img/structure/B14271074.png)
1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- is a compound that belongs to the purine family, characterized by its unique structure that includes a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- typically involves the reaction of purine derivatives with trifluoromethyl-substituted phenyl compounds. One common method includes the use of Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the purine with a trifluoromethyl-substituted phenyl halide in the presence of a palladium catalyst . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the trifluoromethyl group or other substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- has a wide range of scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of purine metabolism.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in purine metabolism, inhibiting their activity and affecting cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the core structure, leading to different chemical and biological properties.
Trifluoromethyl ketones: Known for their use in medicinal chemistry, these compounds also contain the trifluoromethyl group but have distinct reactivity and applications.
Uniqueness: 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- is unique due to its combination of a purine core with a trifluoromethyl-substituted phenyl group, which imparts specific chemical properties and potential biological activities not found in other similar compounds.
Properties
CAS No. |
168098-96-2 |
|---|---|
Molecular Formula |
C13H10F3N5O |
Molecular Weight |
309.25 g/mol |
IUPAC Name |
6-[[4-(trifluoromethyl)phenyl]methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C13H10F3N5O/c14-13(15,16)8-3-1-7(2-4-8)5-22-11-9-10(19-6-18-9)20-12(17)21-11/h1-4,6H,5H2,(H3,17,18,19,20,21) |
InChI Key |
GUNFTFXTDWYWQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC(=NC3=C2NC=N3)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
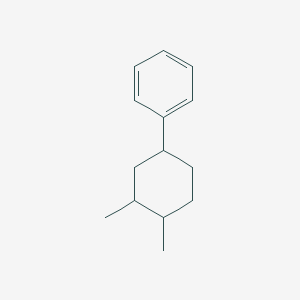
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)
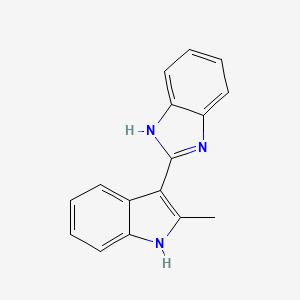
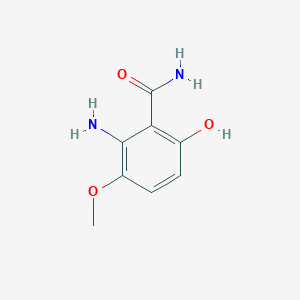
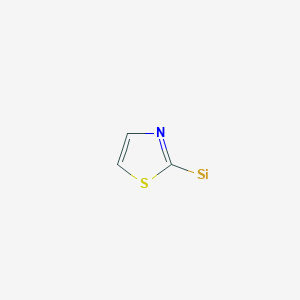
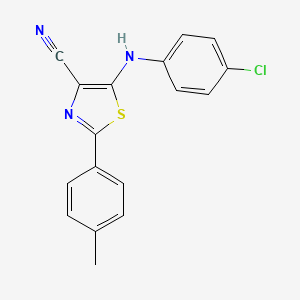
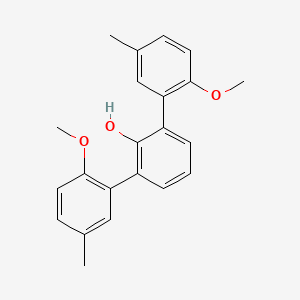
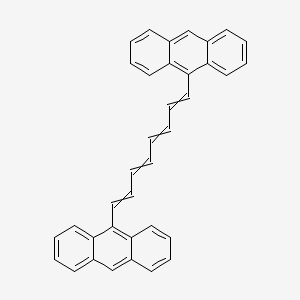
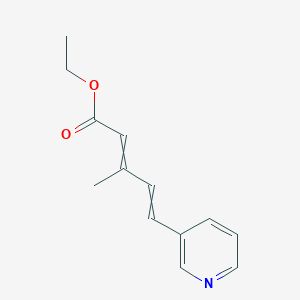
silane](/img/structure/B14271067.png)
